molecular formula C17H19N5O B6810659 N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazolo[1,5-a]pyrazin-4-amine

N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B6810659
M. Wt: 309.4 g/mol
InChI Key: MDNRFUOZRQAKTE-GOEBONIOSA-N
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Description

N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazolo[1,5-a]pyrazin-4-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Properties

IUPAC Name

N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-12-10-15-17(19-7-8-22(15)20-12)21(2)14-5-9-23-16(14)13-4-3-6-18-11-13/h3-4,6-8,10-11,14,16H,5,9H2,1-2H3/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNRFUOZRQAKTE-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N(C)C3CCOC3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C=CN=C(C2=C1)N(C)[C@H]3CCO[C@@H]3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazolo[1,5-a]pyrazin-4-amine typically involves multi-step organic reactions. The starting materials often include pyrazole and pyrazine derivatives, which undergo various functionalization steps to introduce the desired substituents. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the pyridin-3-yloxolan moiety via nucleophilic substitution.

    Methylation: Methylation of the nitrogen atoms to achieve the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles or electrophiles, depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to altered cellular pathways and reduced proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]pyrazolo[1,5-a]pyrazin-4-amine stands out due to its specific substitution pattern, which imparts unique biological and photophysical properties. Its ability to interact with a diverse range of molecular targets makes it a versatile compound for various scientific applications.

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